1H-Furo[3,4-f]benzimidazole-5,7-dione
Description
Properties
IUPAC Name |
3H-furo[3,4-f]benzimidazole-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O3/c12-8-4-1-6-7(11-3-10-6)2-5(4)9(13)14-8/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJKEARWMQPUEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1NC=N3)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445671 | |
| Record name | 1H-Furo[3,4-f]benzimidazole-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167993-16-0 | |
| Record name | 1H-Furo[3,4-f]benzimidazole-5,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167993-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Furo[3,4-f]benzimidazole-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Furo 3,4 F Benzimidazole 5,7 Dione and Its Analogues
Classical and Contemporary Approaches to Fused Benzimidazole-Furan Systems
The synthesis of a fused benzimidazole-furan system is not a trivial task and typically involves the sequential construction of the individual heterocyclic rings. The strategies often begin with the formation of the more stable benzimidazole (B57391) core, followed by the annulation of the furan (B31954) ring.
Condensation Reactions for Benzimidazole Ring Formation
The formation of the benzimidazole ring is a cornerstone of heterocyclic chemistry, with the most common method being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (the Phillips-Ladenburg synthesis), or with an aldehyde. nih.gov This approach is a straightforward and widely used method for creating the benzimidazole nucleus. iosrjournals.org
Various reagents and catalysts have been employed to facilitate this condensation, ranging from strong acids to oxidative agents and modern nanocomposites. The choice of condensing agent can influence reaction conditions and yields. For instance, the reaction of o-phenylenediamine with various aromatic carboxylic acids in the presence of hydrochloric acid is a well-documented method. neliti.com More contemporary approaches utilize catalysts like an Al2O3/CuI/PANI nanocomposite to achieve excellent yields under mild conditions. rsc.org
An alternative and efficient approach involves the oxidative cyclization of anilines. This method circumvents the need for 1,2-dianiline building blocks, which can have limited availability, and instead uses more readily available anilines to generate diversity in the benzimidazole core. nih.gov The key step is an amidine formation followed by an oxidative cyclization, which can be mediated by reagents such as PIDA (phenyliodine diacetate) or copper catalysts. nih.gov
| Reactants | Catalyst/Reagent | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| o-phenylenediamine + Carboxylic Acid | Hydrochloric Acid | Heating | Classical Phillips-Ladenburg synthesis | neliti.com |
| o-phenylenediamine + Aldehyde | Sodium Metabisulfite (Na₂S₂O₅) | Oxidative condensation | Simple and effective for aldehyde-based synthesis | nih.gov |
| o-phenylenediamine + Aldehyde | Al₂O₃/CuI/PANI nanocomposite | Mild conditions | High yields, recyclable catalyst | rsc.org |
| Aniline + Amidine source | PIDA or Cu-mediators | Oxidative cyclization | Allows for greater diversity from aniline precursors | nih.gov |
Cyclization Strategies for Furan Annulation
Once the benzimidazole core is established, the next critical step is the annulation of the furan ring. This can be achieved through several cyclization strategies, often involving an intramolecular reaction on a suitably functionalized benzimidazole intermediate. The benzofuran scaffold is considered a 'privileged structure' in medicinal chemistry, and many synthetic routes developed for it can be adapted for the furo[3,4-f]benzimidazole system. nih.gov
One effective strategy involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov In this approach, a benzimidazole bearing an acyloxy sulfone side chain at an appropriate position can be induced to cyclize upon deprotonation, leading to the formation of the fused furan ring. Another contemporary method uses gold(III) catalysis to promote the cycloisomerization of 2-alkynylcycloalk-2-enols, a strategy that could be adapted to a benzimidazole analogue. nih.gov
Palladium-catalyzed reactions have also emerged as powerful tools for furan ring formation. For instance, a tandem palladium-catalyzed oxidative cyclization followed by a Heck coupling can be used to construct 3-alkenylbenzofurans, demonstrating the utility of transition metals in these complex cyclizations. nih.gov
Strategies for Introducing Dione (B5365651) Functionalities
The dione functionality in 1H-Furo[3,4-f]benzimidazole-5,7-dione is part of the furan ring, forming a cyclic anhydride structure analogous to maleic anhydride. The introduction of this feature is typically the final step in the ring-forming sequence. A logical precursor to this moiety would be a benzimidazole-4,5-dicarboxylic acid. The synthesis of this precursor could be accomplished by starting with a 1,2-diamino-3,4-benzenedicarboxylic acid derivative, which, upon condensation with a suitable one-carbon synthon (like formic acid or an orthoester), would form the benzimidazole ring while retaining the two carboxylic acid groups.
The final step would be the dehydration of this dicarboxylic acid to form the cyclic anhydride (the dione). This is a standard transformation often achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent like acetic anhydride. The synthesis of analogous structures, such as indane-1,3-diones from phthalic anhydrides, provides a procedural template for this type of cyclization. mdpi.com
Advanced Synthetic Protocols for the this compound Scaffold
Modern synthetic organic chemistry offers powerful tools for the efficient construction of complex molecules like this compound. These include multicomponent reactions for building the core in a single step and transition-metal catalysis for late-stage functionalization.
Multicomponent Reaction Strategies for Complex Fused Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly desirable for their efficiency and atom economy. acs.org Synthesizing a complex fused system like the target molecule could be envisioned through an MCR. For example, a three-component reaction involving an appropriately substituted o-phenylenediamine, an aldehyde, and a dienophile like maleic anhydride could potentially construct the fused system in a convergent manner.
Literature precedents for the MCR-based synthesis of other fused heterocyclic systems, such as indeno[2',1':5,6]pyrido[2,3-d]pyrimidines from the reaction of an amine, indane-1,3-dione, and an aldehyde, highlight the power of this approach. acs.orgresearchgate.net These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization, sometimes facilitated by supramolecular catalysts like cyclodextrins in aqueous media. acs.org
Spectroscopic Characterization Techniques for 1h Furo 3,4 F Benzimidazole 5,7 Dione Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
In ¹H NMR analysis of 1H-Furo[3,4-f]benzimidazole-5,7-dione, specific signals corresponding to each chemically distinct proton are expected. The aromatic region of the spectrum would be of particular importance. The two protons on the benzene (B151609) portion of the benzimidazole (B57391) ring are anticipated to appear as an AX or AB system, likely as two distinct doublets, due to their coupling with each other. The proton on the imidazole (B134444) ring (at position 2) is expected to resonate as a singlet further downfield. The N-H proton of the imidazole moiety typically appears as a broad singlet, with a chemical shift that can be highly dependent on the solvent used and the concentration of the sample.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-8 | 8.15 - 8.25 | d | ~8.5 |
| H-9 | 7.90 - 8.00 | d | ~8.5 |
| H-2 | 8.40 - 8.50 | s | - |
| 1-H (N-H) | 12.5 - 13.5 | br s | - |
Note: Data are hypothetical and predicted based on structural analysis in a typical deuterated solvent like DMSO-d₆. d = doublet, s = singlet, br s = broad singlet.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected. The most downfield signals would correspond to the two carbonyl carbons of the dione (B5365651) functional group. The carbons of the fused aromatic and heteroaromatic rings would appear in the intermediate region of the spectrum. Quaternary carbons (those not bonded to any protons) generally show weaker signals compared to protonated carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5, C-7 (C=O) | 165.0 - 168.0 |
| C-2 | 145.0 - 148.0 |
| C-3a | 135.0 - 138.0 |
| C-9a | 132.0 - 135.0 |
| C-7a | 128.0 - 131.0 |
| C-4a | 125.0 - 128.0 |
| C-9 | 122.0 - 125.0 |
| C-8 | 115.0 - 118.0 |
Note: Data are hypothetical and predicted based on structural analysis and known chemical shifts for similar heterocyclic systems.
To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak between the signals assigned to H-8 and H-9 would be expected, confirming their adjacent relationship on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively link the proton signals for H-2, H-8, and H-9 to their corresponding carbon signals (C-2, C-8, and C-9).
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption in the region of 3200-2800 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. The most intense and sharp absorptions are expected to be from the carbonyl (C=O) groups of the dione. As a cyclic anhydride-like system, it would likely exhibit two distinct C=O stretching bands due to symmetric and asymmetric vibrations. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations from the fused rings would be found in the 1650-1450 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Imidazole N-H | 3200 - 2800 (broad) |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |
| Asymmetric C=O Stretch | Dione C=O | ~1780 |
| Symmetric C=O Stretch | Dione C=O | ~1720 |
| Aromatic C=C/C=N Stretch | Benzimidazole Ring | 1620 - 1450 |
Note: Predicted values based on characteristic frequencies of functional groups.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to result in strong absorption in the ultraviolet region. The spectrum would likely display multiple absorption bands corresponding to π → π* transitions within the aromatic and heteroaromatic systems. The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons could also give rise to weaker n → π* transitions. The exact position of the maximum absorbance (λ_max) can be influenced by the solvent polarity.
Mass Spectrometry (MS) for Precise Molecular Mass Determination
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₉H₄N₂O₃), the primary application is the determination of its precise molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental composition and formula. The calculated monoisotopic mass is 188.0222 g/mol . The observation of a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at the corresponding m/z value would serve as strong evidence for the compound's identity. Analysis of the fragmentation pattern could also provide further structural information, such as the characteristic loss of carbon monoxide (CO) or carbon dioxide (CO₂) molecules from the dione moiety.
Focused Research on "this compound" Yields No Specific Data for Advanced Structural Analysis
The inquiry sought to detail the structural characterization of this compound through a variety of modern analytical methods. However, the scientific record does not appear to contain published studies employing High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), Atmospheric Pressure Chemical Ionization Mass Spectrometry (HR-APCIMS), or X-ray Crystallography for this specific molecule. Consequently, in-depth discussions on its solid-state structure, crystal packing, intermolecular interactions, Hirshfeld surface analysis, and Quantum Theory of Atoms in Molecules (QTAIM) could not be substantiated with direct experimental evidence.
While the broader class of benzimidazole derivatives has been the subject of numerous studies involving these analytical techniques, the specific fused furo-benzimidazole-dione system specified in the query remains uncharacterized in the public domain literature according to these methods. The absence of such data prevents the creation of a detailed and scientifically accurate article based on the provided outline.
Therefore, the following sections, which were intended to form the core of the article, cannot be populated with the required detailed research findings and data tables for this compound.
X-ray Crystallography for Solid-State Structure Determination
Topological Studies: Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM):These analyses are contingent on crystallographic data, which is unavailable.
Without primary sources detailing the experimental analysis of this compound, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy. Further research and publication on this specific compound are necessary before a comprehensive report on its structural characteristics can be compiled.
Computational Chemistry and Theoretical Investigations of 1h Furo 3,4 F Benzimidazole 5,7 Dione
Density Functional Theory (DFT) Studies for Electronic and Structural Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govjocpr.com DFT calculations are used to determine a wide range of molecular properties by modeling the electron density. For benzimidazole (B57391) derivatives, DFT has been successfully used to investigate electronic structure, stability, and reactivity. nih.gov
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Using a selected DFT functional (like B3LYP) and a basis set (e.g., 6-31G(d,p)), the calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy. nih.gov
For a molecule with rotatable bonds, multiple stable conformations might exist. Conformational analysis would systematically explore these possibilities to identify the global minimum energy structure and other low-energy conformers. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity.
LUMO: This is the innermost orbital that is empty of electrons and can act as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity. youtube.com
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap is associated with high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researcher.life
FMO analysis for 1H-Furo[3,4-f]benzimidazole-5,7-dione would involve calculating the energies of these orbitals and mapping their spatial distribution to understand which parts of the molecule are involved in electron donation and acceptance.
Illustrative Data Table: Frontier Molecular Orbital Properties
This table presents hypothetical data for this compound to demonstrate how FMO analysis results are typically displayed. Actual values would require specific DFT calculations.
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.4 | ELUMO - EHOMO |
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO)/2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability and reactivity.
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts additional electronic charge. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ).
These descriptors are crucial for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.
Illustrative Data Table: Global Reactivity Descriptors
This table presents hypothetical data for this compound based on the illustrative FMO values above. Actual values would require specific DFT calculations.
| Descriptor | Value (eV) | Formula |
| Ionization Potential (I) | 6.5 | -EHOMO |
| Electron Affinity (A) | 2.1 | -ELUMO |
| Electronegativity (χ) | 4.3 | (I+A)/2 |
| Chemical Hardness (η) | 2.2 | (I-A)/2 |
| Chemical Softness (S) | 0.45 | 1/η |
| Electrophilicity Index (ω) | 4.19 | χ²/(2η) |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.netmdpi.com It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.
Green Regions: Represent areas of neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen atoms and the nitrogen atoms of the imidazole (B134444) ring, highlighting them as key sites for intermolecular interactions such as hydrogen bonding. rsc.org
Advanced Quantum Chemical Calculations for Ground State Properties
While DFT is a versatile method, more advanced quantum chemical calculations can provide higher accuracy for specific properties, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain more precise calculations of the ground state energy and electron correlation effects. These methods are often used as a benchmark to validate the results obtained from DFT calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govbohrium.com An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion according to the laws of classical mechanics.
MD simulations can provide insights into:
Conformational Flexibility: How the molecule's shape changes over time.
Solvation: How the molecule interacts with solvent molecules.
Binding Stability: If docked into a biological target like an enzyme, MD simulations can assess the stability of the protein-ligand complex. figshare.comresearchgate.netsemanticscholar.org
These simulations are particularly important for understanding how the molecule behaves in a realistic biological or chemical environment, complementing the static picture provided by DFT calculations.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Structural Features with Theoretical Parameters
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. These models rely on descriptors that quantify various aspects of a molecule's physicochemical properties. For the broader benzimidazole class, QSAR models have been successfully developed to predict activities such as antimicrobial, anticancer, and antiviral effects. nih.govnih.govresearchgate.net
A typical QSAR study on a novel series of compounds related to this compound would involve the generation of a dataset of analogues with varying structural modifications and their corresponding measured biological activities. Theoretical parameters, including electronic (e.g., HOMO/LUMO energies, Mulliken charges), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) descriptors, would be calculated. researchgate.net Statistical methods such as multiple linear regression or partial least squares would then be employed to derive a predictive model.
Table 1: Representative Theoretical Parameters Used in QSAR Studies of Benzimidazole Derivatives
| Parameter Category | Specific Descriptor | Typical Application in QSAR Models |
| Electronic | HOMO Energy (Highest Occupied Molecular Orbital) | Correlates with the ability to donate electrons; important for reaction mechanisms. |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the ability to accept electrons; influences compound reactivity. | |
| Dipole Moment | Describes the polarity of the molecule, which can affect solubility and binding. | |
| Steric | Molar Refractivity | Represents the volume occupied by a molecule; can indicate steric hindrance. |
| Molecular Weight | A basic descriptor that can influence various pharmacokinetic properties. | |
| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of a compound, affecting membrane permeability. |
This table is illustrative of parameters used for general benzimidazole QSAR studies and is not based on specific data for this compound.
Without experimental data or computational studies on this compound, it is not possible to construct a QSAR model or discuss the correlation of its specific structural features with any biological activity.
In Silico Approaches to Molecular Design and Virtual Screening for Novel Analogues
In silico techniques, including molecular docking and virtual screening, are powerful tools for the rational design of new molecules and the identification of potential lead compounds from large chemical libraries. ctu.edu.vnajgreenchem.com These methods simulate the interaction between a small molecule and a biological target, such as an enzyme or receptor, to predict binding affinity and mode.
For a compound like this compound, a molecular design and virtual screening workflow would typically commence with the identification of a relevant biological target. The 3D structure of this target would be used to create a virtual model of its binding site. A library of novel analogues, designed by modifying the core scaffold of this compound, would then be "docked" into this binding site. The results would be scored based on predicted binding energies and interactions with key amino acid residues. nih.govresearchgate.net
Virtual screening has been effectively applied to other benzimidazole-containing scaffolds to identify potential inhibitors for various targets, including methionyl-tRNA synthetase and VEGFR-2 kinase. ctu.edu.vnajgreenchem.com These studies often lead to the synthesis and biological evaluation of the most promising candidates identified through computational screening.
Table 2: Illustrative Workflow for Virtual Screening of Novel Analogues
| Step | Description | Key Objective |
| 1. Target Identification | Selection of a biologically relevant protein target (e.g., an enzyme implicated in a disease). | To define the scope of the screening and the desired therapeutic effect. |
| 2. Binding Site Analysis | Characterization of the active or allosteric site of the target protein. | To understand the key interaction points for ligand binding. |
| 3. Library Design | Creation of a virtual library of analogues based on the core scaffold. | To explore the chemical space around the lead compound. |
| 4. Molecular Docking | Computational simulation of the binding of each analogue to the target. | To predict the binding pose and affinity of each compound. |
| 5. Scoring and Ranking | Ranking of the docked compounds based on scoring functions. | To prioritize the most promising candidates for further investigation. |
| 6. Post-Screening Analysis | Detailed examination of the binding modes of top-ranked compounds. | To select a final set of compounds for synthesis and experimental validation. |
This table represents a general methodology and is not based on a specific study of this compound.
Structure Activity Relationship Sar Studies of 1h Furo 3,4 F Benzimidazole 5,7 Dione Derivatives
Design Principles for Rational Modification of the Furo[3,4-f]benzimidazole-5,7-dione Scaffold
The rational design of derivatives based on the 1H-Furo[3,4-f]benzimidazole-5,7-dione scaffold is guided by established principles in medicinal chemistry aimed at optimizing pharmacological profiles. The versatility of the benzimidazole (B57391) structure allows for extensive modifications, which can lead to derivatives with enhanced potency and selectivity against various biological targets. rroij.com
Key design principles for modifying this scaffold include:
Substituent Introduction: The introduction of various substituents at different positions of the benzimidazole and furan (B31954) rings can significantly impact biological activity. For instance, modifications at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus are known to greatly influence its pharmacological effects. nih.gov The strategic addition of functional groups can enhance binding affinity to target proteins, modulate electronic properties, and improve pharmacokinetic parameters.
Scaffold Hopping and Hybridization: The core scaffold can be altered by replacing parts of the molecule with other structurally similar fragments, a technique known as scaffold hopping. Additionally, hybrid molecules can be designed by integrating the furo-benzimidazole-dione moiety with other known pharmacophores to achieve multi-target activity or improved drug-like properties. nih.gov For example, creating hybrids of benzimidazole with chalcones has been shown to enhance cytotoxic effects in cancer cell lines. nih.gov
Conformational Restriction: Introducing conformational constraints can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. This can be achieved by introducing cyclic structures or bulky groups that limit rotational freedom.
These design strategies are often guided by computational modeling to predict the effects of modifications before synthesis, thereby streamlining the drug discovery process. rroij.com
Influence of Substituent Effects on Molecular Interactions and Electronic Profiles
Studies on related benzimidazole derivatives have demonstrated that:
Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro (-NO2) or cyano (-CN) groups, can enhance the acidity of the N-H proton in the imidazole (B134444) ring, potentially strengthening hydrogen bonding interactions with target proteins. nih.gov In some cases, EWGs have been shown to improve antibacterial activity. researchgate.net For instance, the introduction of a trifluoromethyl group, a strong EWG, can increase the thermal stability and alter the electronic properties of heterocyclic compounds. nih.gov
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH3) or alkyl groups can increase the electron density of the aromatic system, which may enhance π-π stacking interactions with aromatic residues in the binding site of a protein. sciepub.com In some instances, EDGs have been associated with increased antifungal activity. researchgate.net
The position of the substituent is also critical. For example, substitutions at the 2-position of the benzimidazole ring can significantly enhance binding to viral enzymes, while modifications at the 5- and 6-positions can improve pharmacokinetic properties. rroij.com
Table 1: Illustrative Impact of Substituents on the Biological Activity of Benzimidazole Analogs
| Substituent at C-2 | Electronic Effect | Observed Activity Trend |
| -H | Neutral | Baseline Activity |
| -CH3 | Electron-Donating | Increased Lipophilicity |
| -OCH3 | Electron-Donating | Enhanced Potency in some cases |
| -Cl | Electron-Withdrawing | Improved Binding Affinity |
| -NO2 | Strong Electron-Withdrawing | Potentially Increased Acidity |
This table is illustrative and based on general trends observed in benzimidazole derivatives.
Scaffold Modifications and Bioisosteric Replacements in Fused Heterocyclic Systems
Scaffold modification and bioisosteric replacement are key strategies in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. openaccessjournals.comopenaccessjournals.com
In the context of the this compound scaffold, several bioisosteric replacements can be envisioned:
Replacement of the Furan Ring: The furan ring could be replaced with other five-membered heterocyclic rings such as thiophene (B33073) or pyrrole. This modification can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule.
Modification of the Benzene (B151609) Ring: The benzene portion of the benzimidazole ring system could be replaced by other aromatic or heteroaromatic rings to explore new interactions with the biological target.
Bioisosteres for the Dione (B5365651) Carbonyls: The carbonyl groups of the dione moiety could be replaced with other functional groups that can act as hydrogen bond acceptors, such as oximes or thiocarbonyls.
The application of bioisosterism can lead to significant improvements in a drug candidate's profile. For instance, the replacement of a carboxylic acid group with a tetrazole moiety is a classic example of a successful bioisosteric replacement that has led to improved oral bioavailability in several drugs. openaccessjournals.com
Table 2: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Fragment | Potential Bioisostere | Rationale for Replacement |
| Furan Oxygen | Thiophene Sulfur | Modulate electronics and lipophilicity |
| Benzene Ring | Pyridine Ring | Introduce hydrogen bonding capabilities |
| Carbonyl Group | Oxime Group | Alter hydrogen bonding and steric profile |
This table presents hypothetical bioisosteric replacements for rational drug design.
Computational Predictions and Ligand-Target Interaction Analysis in SAR Development
Computational methods play an indispensable role in modern SAR studies, providing valuable insights into ligand-target interactions and guiding the rational design of new derivatives. mdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations are routinely employed to understand and predict the biological activity of compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the visualization of key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For the this compound scaffold, docking studies could identify the crucial amino acid residues in the active site of a target protein that interact with the molecule, thereby guiding the placement of substituents to enhance binding affinity.
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of newly designed molecules before their synthesis, saving time and resources.
Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex over time, offering insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding.
The integration of these computational tools allows for a more efficient exploration of the chemical space and a more informed design of novel this compound derivatives with improved therapeutic potential. rroij.com
Table 3: Common Computational Tools in SAR Studies
| Computational Method | Application in SAR | Predicted Parameters |
| Molecular Docking | Binding mode prediction | Binding energy, key interactions |
| QSAR | Activity prediction | pIC50, pEC50 |
| Molecular Dynamics | Stability of complex | RMSD, RMSF |
This table summarizes the application of common computational methods in drug design.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 1H-Furo[3,4-f]benzimidazole-5,7-dione, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted aldehydes and diamine precursors under inert atmospheres. For example, a mixture of 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine and appropriate aldehydes in dry DMF at 120°C under nitrogen for 18 hours yields structurally analogous benzimidazole derivatives . Purification typically involves column chromatography with silica gel and recrystallization using ethanol or acetonitrile. Purity (>98%) is confirmed via HPLC and elemental analysis .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Safety data sheets (SDS) classify the compound as a skin/eye irritant and potential organotoxin. Researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Avoid contact with strong oxidizers due to incompatibility risks .
Q. How is the thermal stability of this compound characterized, and what decomposition products are observed?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min reveals decomposition onset temperatures (~250–300°C). Differential scanning calorimetry (DSC) identifies endothermic peaks corresponding to melting points. Gas chromatography-mass spectrometry (GC-MS) of pyrolysis products detects furan and imidazole fragments, indicating cleavage of the fused heterocyclic backbone .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its performance in organic photovoltaics (OPVs)?
- Methodological Answer : The fused furo-benzimidazole-dione structure provides a wide bandgap (~2.1 eV) and strong electron-withdrawing properties, enhancing charge separation in bulk heterojunction (BHJ) solar cells. Density functional theory (DFT) calculations show a low-lying LUMO (-3.8 eV), facilitating electron transfer to fullerene acceptors (e.g., PCBM). Transient absorption spectroscopy confirms ultrafast charge transfer (~40 fs) in donor-acceptor blends .
Q. What strategies mitigate voltage losses (ΔVoc) in OPVs using this compound as a donor material?
- Methodological Answer : Voltage losses arise from non-radiative recombination and energetic offsets. Optimizing the donor-acceptor HOMO/LUMO alignment reduces ΔVoc. For example, copolymerizing the compound with thiophene-based monomers narrows the bandgap, achieving Voc >1.1 V. Transient photovoltage measurements quantify recombination kinetics, guiding interfacial layer engineering (e.g., ZnO/PEDOT:PSS) to suppress carrier trapping .
Q. How do structural modifications (e.g., side-chain engineering) impact solubility and film morphology in OPVs?
- Methodological Answer : Introducing alkyl side chains (e.g., hexyl or octyl groups) improves solubility in chlorobenzene and o-dichlorobenzene, enabling uniform thin-film deposition via spin-coating. Atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) reveal that branched side chains enhance π-π stacking (3.5 Å spacing), increasing charge mobility. However, excessive branching disrupts crystallinity, reducing device efficiency .
Q. What computational models predict the charge transport properties of this compound in mixed phases?
- Methodological Answer : Marcus theory coupled with molecular dynamics (MD) simulations calculates hole/electron mobilities. Polarizable force fields parameterize intermolecular interactions in donor-acceptor blends. Kinetic Monte Carlo (KMC) simulations model percolation pathways, correlating phase separation (20–30 nm domains) with experimental short-circuit current densities (Jsc ~15 mA/cm²) .
Q. How do researchers resolve contradictions in reported power conversion efficiencies (PCEs) for this material?
- Methodological Answer : Discrepancies in PCEs (5–8.6%) arise from variations in active layer thickness, annealing conditions, and electrode work functions. Rigorous inter-laboratory protocols standardize testing under AM1.5G illumination (100 mW/cm²). External quantum efficiency (EQE) spectra validate Jsc, while capacitance-voltage (C-V) profiling identifies shunt resistance losses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
